molecular formula C11H12ClN3 B1366900 1-(Naphthalen-1-yl)guanidine hydrochloride CAS No. 6967-90-4

1-(Naphthalen-1-yl)guanidine hydrochloride

Cat. No. B1366900
CAS RN: 6967-90-4
M. Wt: 221.68 g/mol
InChI Key: ITPJCQQQTWMTHZ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)guanidine hydrochloride is a chemical compound with the CAS Number: 6967-90-4 . It has a molecular weight of 221.69 .


Molecular Structure Analysis

The InChI code for 1-(Naphthalen-1-yl)guanidine hydrochloride is 1S/C11H11N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H4,12,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(Naphthalen-1-yl)guanidine hydrochloride is a solid compound with a molecular weight of 221.69 .

Scientific Research Applications

  • Selective Sensing of Metal Ions

    • Naphthalene and pyrrole substituted guanidine efficiently distinguish between Cu2+, Hg2+, and Pb2+ ions through various fluorescence responses. This compound acts as a potential probe for detecting CN- ion over other anions, indicating its use in selective ion sensing applications (Panja, Chattopadhyay, & Ghosh, 2017).
  • Study of Basicity and Proton Sponges

    • Research on derivatives of naphthalene-substituted guanidines, like 1,8-bis(dimethylethyleneguanidino)naphthalene and 1,8-bis(tetramethylguanidino)naphthalene, explores their basicity and role as proton sponges. These studies provide insights into the properties of these compounds, which are crucial in understanding their reactivity and interactions in various chemical processes (Raab et al., 2003; Raab, Kipke, Gschwind, & Sundermeyer, 2002).
  • Catalysis in Chemical Synthesis

    • Guanidine hydrochloride is used as a catalyst in the synthesis of specific compounds, demonstrating its role in facilitating chemical reactions. For instance, it has been employed in the efficient synthesis of Naphthoxazinones under solvent-free conditions, showcasing its utility in organic synthesis (Olyaei, Sadeghpour, & Zarnegar, 2013).
  • Unfolding and Stability of Proteins

    • Studies have explored the effects of guanidine hydrochloride on the unfolding and stability of proteins like GroEL from Escherichia coli and human prostatic acid phosphatase. These studies provide valuable insights into protein folding mechanisms and the role of guanidine compounds in modulating these processes (Mizobata & Kawata, 1994; Wójciak, Mazurkiewicz, Bakalova, & Kuciel, 2003).
  • Proton Accepting Properties and Spectroscopic Studies

    • Spectroscopic and semiempirical studies have been conducted on 1,8-bis(tetramethylguanidino)naphthalene, focusing on its proton-accepting properties. These studies enhance our understanding of the chemical characteristics and potential applications of such guanidine compounds (Przybylski et al., 2007).
  • Applications in Medical Imaging

    • Fluorescent derivatives of guanidine compounds, like 1-(1-naphthylmethyl)guanidinium sulfate, have been synthesized and studied for their potential in medical imaging, particularly in targeting and imaging neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).
  • Role in DNA Structures and Bacterial Activity

    • Research on guanidine DNA quadruplex structures, including the use of naphthalene diimide ligands, sheds light on the role of these structures in bacteria and their potential as therapeutic targets. This highlights the significance of guanidine compounds in understanding and manipulating bacterial genetics and metabolism (Cebrián et al., 2021).

Safety And Hazards

Guanidine hydrochloride, a related compound, is known to be harmful if swallowed or inhaled, causes skin and eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid breathing dust, wash thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-naphthalen-1-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPJCQQQTWMTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482589
Record name AGN-PC-0NI8WQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-yl)guanidine hydrochloride

CAS RN

6967-90-4
Record name NSC20601
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0NI8WQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Naphthalen-1-yl)guanidine hydrochloride
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Reactant of Route 6
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